molecular formula C10H15N2O9P B12739775 Ribothymidine 3'-monophosphate CAS No. 3352-22-5

Ribothymidine 3'-monophosphate

Cat. No.: B12739775
CAS No.: 3352-22-5
M. Wt: 338.21 g/mol
InChI Key: QPSUNWCTFXJPJE-JXOAFFINSA-N
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Description

Ribothymidine 3’-monophosphate is a pyrimidine nucleoside monophosphate. It is a derivative of ribothymidine, which is the ribonucleoside counterpart to thymidine. This compound contains a thymine base joined to a ribose pentose sugar and a phosphate group at the 3’ position . It is a crucial component in various biological processes, particularly in the structure and function of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ribothymidine 3’-monophosphate typically involves the phosphorylation of ribothymidine. One common method is the enzymatic phosphorylation using specific kinases that transfer a phosphate group to the 3’ hydroxyl group of ribothymidine . Another approach involves chemical phosphorylation using reagents such as phosphoric acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of ribothymidine 3’-monophosphate often employs biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ribothymidine 3’-monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of ribothymidine 3’-monophosphate and various nucleoside analogs .

Mechanism of Action

The mechanism of action of ribothymidine 3’-monophosphate involves its incorporation into RNA molecules, where it contributes to the stability and proper folding of the RNA structure. It interacts with various enzymes and proteins involved in RNA processing and function . The molecular targets include RNA polymerases and ribosomal proteins, which are essential for RNA synthesis and translation .

Comparison with Similar Compounds

Uniqueness: Ribothymidine 3’-monophosphate is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to play specialized roles in RNA stability and function .

Properties

CAS No.

3352-22-5

Molecular Formula

C10H15N2O9P

Molecular Weight

338.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

QPSUNWCTFXJPJE-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Origin of Product

United States

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